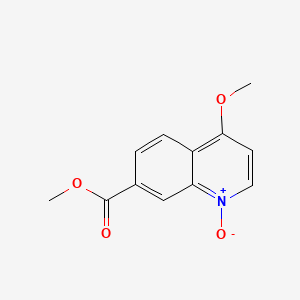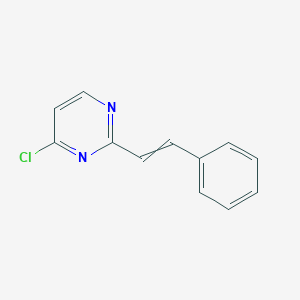
4-Chloro-2-(2-phenylethenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-chloro-2-styrylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound (E)-4-chloro-2-styrylpyrimidine is characterized by the presence of a chloro group at the 4-position and a styryl group at the 2-position of the pyrimidine ring, with the styryl group in the E-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-2-styrylpyrimidine typically involves the reaction of 4-chloropyrimidine with a suitable styrene derivative under basic conditions. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (E)-4-chloro-2-styrylpyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-2-styrylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to form ethyl derivatives.
Addition Reactions: The double bond in the styryl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the styryl group could produce a corresponding aldehyde or carboxylic acid.
Scientific Research Applications
(E)-4-chloro-2-styrylpyrimidine has several scientific research applications across various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-4-chloro-2-styrylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(E)-4-chloro-2-styrylpyrimidine can be compared with other similar compounds, such as:
4-chloro-2-vinylpyrimidine: Lacks the phenyl group in the styryl moiety, leading to different reactivity and applications.
4-chloro-2-phenylpyrimidine:
4-chloro-2-(2-thienyl)pyrimidine: Contains a thiophene ring instead of a phenyl ring, which can alter its electronic properties and reactivity.
The uniqueness of (E)-4-chloro-2-styrylpyrimidine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H9ClN2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-chloro-2-(2-phenylethenyl)pyrimidine |
InChI |
InChI=1S/C12H9ClN2/c13-11-8-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-9H |
InChI Key |
CRIXQQZQGJHEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


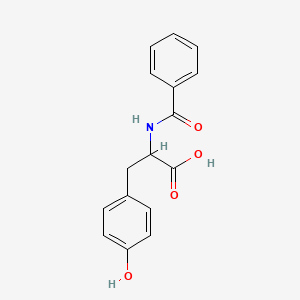
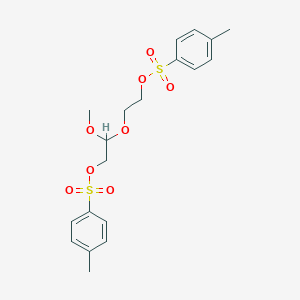
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
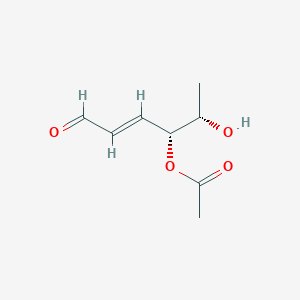

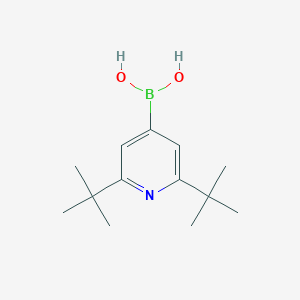
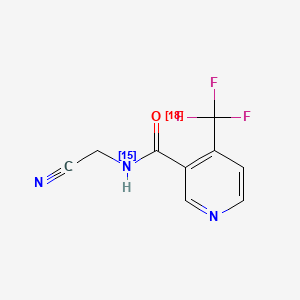
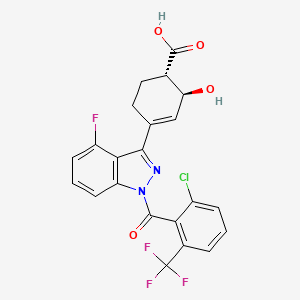

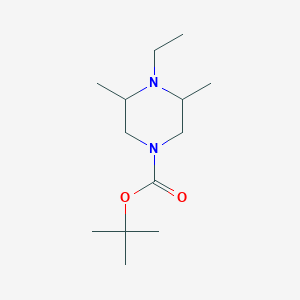
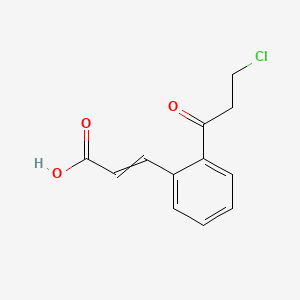
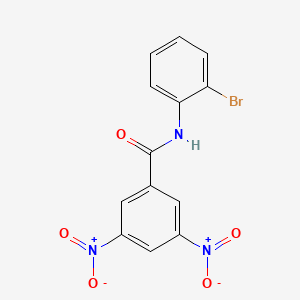
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
